Ketovaline sodium salt (CAS 3715-29-5) is the sodium salt of α-ketoisovaleric acid, the keto-analogue of the essential amino acid L-valine. It serves as a nitrogen-free precursor to valine, finding primary application in nutritional therapies for chronic kidney disease (CKD) where it is typically used as part of a mixture of keto-analogues to reduce nitrogen load while preventing protein malnutrition. As a salt, its key procurement-relevant properties, particularly solubility and handling in aqueous systems, differ significantly from its free acid or other salt forms, making it a specific choice for formulation and synthesis applications.
Substituting Ketovaline sodium salt with its free acid form (α-ketoisovaleric acid) or its more common therapeutic counterpart, the calcium salt, is often unfeasible due to critical differences in physicochemical properties. The free acid exhibits significantly lower aqueous solubility, complicating the preparation of concentrated stock solutions and potentially altering dissolution rates and bioavailability in formulations. Conversely, the calcium salt is specifically selected for CKD therapies for its dual role in providing the keto-analogue and aiding in phosphate binding, an attribute that is irrelevant or even undesirable in applications like chemical synthesis or certain cell culture media where precise ionic composition is required. Therefore, the choice of the sodium salt is a deliberate decision based on specific requirements for solubility, handling, and ionic contribution.
The sodium salt form offers significantly enhanced aqueous solubility, a critical parameter for handling and formulation. A technical datasheet for Ketovaline sodium salt specifies its solubility in water as 100 mg/mL. In contrast, while a specific value for the free acid (α-ketoisovaleric acid) is not readily available, technical guides recommend preferring the sodium salt for any aqueous or biological system due to its high water solubility, implying the free acid is substantially less soluble. This multi-fold solubility advantage is crucial for preparing concentrated, filter-sterilizable stock solutions without requiring pH adjustment or co-solvents.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | 100 mg/mL (clear, colorless solution) |
| Comparator Or Baseline | α-Ketoisovaleric acid (free acid); qualitatively described as less soluble, with the sodium salt being the preferred form for aqueous applications. |
| Quantified Difference | Significantly higher; enables high-concentration stock solutions not practical with the free acid. |
| Conditions | Aqueous solution at room temperature. |
High solubility simplifies lab workflows, enabling the preparation of dense stock solutions for cell culture, biochemical assays, and manufacturing, reducing volume and minimizing handling errors.
The choice between sodium and calcium salts is dictated by the downstream application's tolerance and requirement for the specific cation. The calcium salt is predominantly used in therapeutic formulations for CKD, where the calcium ion contributes to managing hyperphosphatemia. However, in chemical synthesis or biochemical processes, the presence of divalent calcium ions can be undesirable. The sodium salt provides a highly soluble, monovalent alternative suitable for these applications. Patents describe using aqueous solutions of the sodium salts of keto acids as standardized starting materials that are subsequently acidified and re-crystallized with calcium salts, demonstrating the sodium salt's role as a more versatile process intermediate.
| Evidence Dimension | Cationic Functionality and Process Role |
| Target Compound Data | Provides Na+ ion; serves as a highly soluble, versatile intermediate for synthesizing other salts or as a direct precursor. |
| Comparator Or Baseline | Ketovaline calcium salt; provides Ca2+ ion, which has a therapeutic phosphate-binding function but can interfere with certain chemical reactions or media formulations. |
| Quantified Difference | Functional difference: Na+ is a largely inert spectator ion in many processes, whereas Ca2+ is a bioactive, phosphate-binding divalent cation. |
| Conditions | Aqueous-based therapeutic formulation or chemical synthesis. |
Procurement must match the salt's cation to the application: choose the calcium salt for its therapeutic phosphate-binding properties, but select the sodium salt for process flexibility, high solubility, and applications where calcium is undesirable.
The high, predictable solubility of Ketovaline sodium salt makes it a suitable substrate for aqueous enzymatic reactions where precise concentration control is necessary. A patent detailing a method for producing N-alkylamino acids via reductive amination explicitly uses sodium 3-methyl-2-oxobutanoate as a starting substrate. In the described method, the compound was successfully used at a starting concentration of 50 mM in an aqueous phosphate buffer, demonstrating its compatibility and solubility in a defined biochemical reaction system. This application highlights its utility as a process chemical where consistent solubility and non-interference from the counter-ion are paramount.
| Evidence Dimension | Substrate Concentration in Enzymatic Reaction |
| Target Compound Data | Used at 50 mM starting concentration. |
| Comparator Or Baseline | An insoluble or poorly soluble precursor, which would require co-solvents or limit reaction efficiency. |
| Quantified Difference | Enables a fully aqueous, high-concentration reaction setup. |
| Conditions | Reductive amination reaction in 100 mM phosphate buffer. |
For buyers in biocatalysis and specialty chemical synthesis, this compound's proven performance as a highly soluble aqueous substrate de-risks its use in process development and manufacturing.
Leveraging its high aqueous solubility (100 mg/mL), this compound is the right choice for preparing dense, multi-X stock solutions. This minimizes the volume of additives to cell culture media or reaction buffers, preserving the final concentration of other critical components and simplifying sterile filtration procedures.
When developing or scaling up aqueous-based synthesis routes, particularly in biocatalysis, the sodium salt is a preferred precursor. Its use at high concentrations (e.g., 50 mM) in enzymatic reactions has been demonstrated, ensuring substrate availability without the need for organic co-solvents or the risk of precipitation from a less soluble free acid or divalent calcium salt form.
The sodium salt serves as a reliable, soluble process intermediate in the production of other keto-analogue salts, such as the calcium salt. Its high solubility facilitates handling, purification, and precise stoichiometric control during the conversion and crystallization processes common in pharmaceutical and nutraceutical manufacturing.